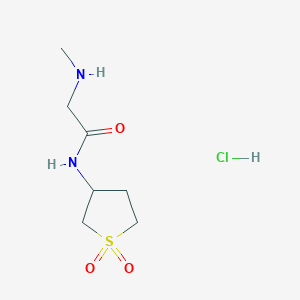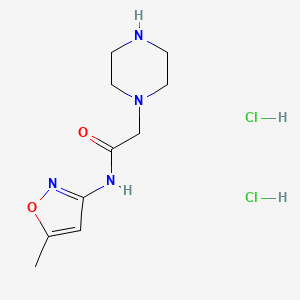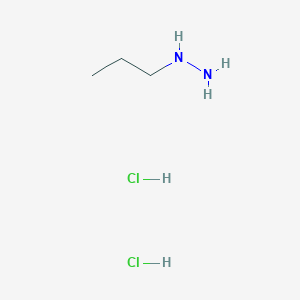
(2,4-Dichlorobenzyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(2,4-Dichlorobenzyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H9Cl3N2 . It has an average mass of 227.519 Da and a monoisotopic mass of 225.983124 Da .
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorobenzyl)hydrazine hydrochloride” consists of a benzene ring substituted with two chlorine atoms and a hydrazine group . The InChI code for this compound isInChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5 (4-11-10)7 (9)3-6;/h1-3,11H,4,10H2;1H . Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,4-Dichlorobenzyl)hydrazine hydrochloride” include a molecular weight of 227.5 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 225.983131 g/mol .Wissenschaftliche Forschungsanwendungen
Spectrophotometric Analysis
(2,4-Dichlorobenzyl)hydrazine hydrochloride is used in spectrophotometric methods to determine hydrazine. In a study by George, Nagaraja, and Balasubramanian (2008), hydrazine is determined spectrophotometrically by forming a derivative and then undergoing a condensation reaction to form a hydrazone with specific reagents. This method has applications in analyzing boiler feed water (George, Nagaraja, & Balasubramanian, 2008).
Fluorescent Probing
(2,4-Dichlorobenzyl)hydrazine hydrochloride is instrumental in the design of fluorescent probes for hydrazine detection. Zhu et al. (2019) developed a ratiometric fluorescent probe for N2H4 detection, useful in biological and water samples. This probe, based on an intramolecular charge transfer (ICT) pathway, showcases low cytotoxicity and high applicability in various environmental systems (Zhu et al., 2019).
Crystal Structure and DNA Interaction
Feng Yong (2014) investigated the synthesis of complexes using di-2,4-dichlorobenzyltin dichloride, a related compound. These complexes were characterized by various methods and their interaction with DNA was studied, showing that they interact through intercalation and electrostatic attraction (Feng Yong, 2014).
Environmental and Biological Sensing
A significant application of (2,4-Dichlorobenzyl)hydrazine hydrochloride is in the development of sensors for environmental and biological systems. For example, Zhang et al. (2020) reviewed fluorescent sensors for hydrazine detection, highlighting the need for methods to detect hydrazine due to its high toxicity and environmental impact (Zhang et al., 2020).
Catalytic Applications
In another study, Kopinke et al. (2004) explored the use of hydrazine as a reductant in the hydrodechlorination of chlorobenzene in water, indicating a potential application in catalytic processes (Kopinke et al., 2004).
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFKAMFHYDGJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655363 | |
| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorobenzyl)hydrazine hydrochloride | |
CAS RN |
879645-40-6 | |
| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)

![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)
![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)
![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)
![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)


